molecular formula C23H17NO2 B12123331 Naphthalen-1-yl diphenylcarbamate

Naphthalen-1-yl diphenylcarbamate

Cat. No.: B12123331
M. Wt: 339.4 g/mol
InChI Key: JEDBJEJNRGSCFS-UHFFFAOYSA-N
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Description

Naphthalen-1-yl diphenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a naphthalene ring attached to a diphenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-1-yl diphenylcarbamate typically involves the reaction of naphthalen-1-ylamine with diphenyl carbonate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction mixture is heated to a temperature of around 110-120°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of catalysts such as tertiary amines can also enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl diphenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions include this compound oxide, naphthalen-1-ylamine, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of naphthalen-1-yl diphenylcarbamate exhibit promising antimicrobial properties. For instance, compounds derived from naphthalene have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium species .

Table 1: Antimicrobial Activity of Naphthalene Derivatives

CompoundTarget OrganismMIC (µM)Reference
1-(2-Chlorophenyl)carbamoyl-naphthalen-2-yl ethylcarbamateMRSA42
1-(2-Nitrophenyl)carbamoyl-naphthalen-2-yl ethylcarbamateMycobacterium marinum21

These compounds have been noted for their low cytotoxicity against human cells (LD50 > 30 µM), making them suitable candidates for further development as antibacterial agents.

Pharmaceutical Applications

This compound is being investigated as a potential pharmaceutical intermediate due to its ability to inhibit specific enzymes involved in various biochemical pathways. Such inhibition can lead to therapeutic effects in treating diseases where these pathways are dysregulated.

Environmental Applications

Carbamate compounds, including this compound, are also studied for their environmental impact, particularly in relation to pesticide degradation. Research has shown that exposure to carbamate pesticides can enhance antioxidant enzyme activity in various organisms, indicating a potential role in bioremediation strategies .

Industrial Applications

In the industrial sector, this compound serves as a building block for synthesizing more complex organic molecules and specialty chemicals. Its properties make it valuable in producing materials with specific chemical characteristics.

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several naphthalene-based derivatives, revealing that certain compounds exhibited superior activity against resistant bacterial strains compared to standard antibiotics.

Case Study 2: Pharmaceutical Development

Research focused on the synthesis of naphthalene derivatives that demonstrated significant anticancer properties alongside antimicrobial effects, suggesting their potential dual-use in treating infections in cancer patients .

Mechanism of Action

The mechanism of action of naphthalen-1-yl diphenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways and processes within the cell.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-1-yl phenylcarbamate
  • Naphthalen-1-yl methylcarbamate
  • Naphthalen-1-yl ethylcarbamate

Uniqueness

Naphthalen-1-yl diphenylcarbamate is unique due to the presence of two phenyl groups attached to the carbamate moiety. This structural feature imparts specific chemical and physical properties to the compound, making it distinct from other similar compounds.

Biological Activity

Naphthalen-1-yl diphenylcarbamate is a compound that has garnered interest for its biological activities, particularly in antimicrobial and cytotoxic applications. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with a diphenylcarbamate moiety. The presence of both the naphthalene and carbamate structures contributes to its lipophilicity and potential interactions with biological targets.

Antistaphylococcal Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).

  • Minimum Inhibitory Concentrations (MICs) : Some derivatives showed MICs as low as 0.018–0.064 μM against S. aureus, indicating potent activity comparable to established antibiotics like ampicillin and ciprofloxacin .
  • Minimum Bactericidal Concentrations (MBCs) : The MBCs for several compounds ranged from 0.124 to 0.461 μM, demonstrating effective bactericidal properties .

Table 1 summarizes the antimicrobial efficacy of selected this compound derivatives:

CompoundMIC (μM)MBC (μM)Selectivity Index
Compound A0.0180.124>20
Compound B0.0640.461>100
Compound C0.0400.300>30

The mechanism by which these compounds exert their antimicrobial effects appears to involve inhibition of the respiratory chain in bacteria rather than direct damage to the bacterial membrane . This multitarget approach may reduce the likelihood of resistance development.

Cytotoxicity Studies

In vitro cytotoxicity assessments using the human monocytic leukemia cell line (THP-1) revealed that many this compound derivatives exhibited low toxicity, making them promising candidates for further development in therapeutic applications .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

  • Lipophilicity : Higher lipophilicity often correlates with increased antimicrobial activity, as seen in various studies where log P values were calculated for different derivatives .
  • Substituent Effects : The nature of substituents on the naphthalene ring significantly affects both potency and selectivity against bacterial strains.

Case Studies

A notable case study involved the synthesis and evaluation of several naphthalene-based carbamates, which showed enhanced activity against non-tuberculous mycobacteria (NTM) compared to traditional antimycobacterial agents like rifampicin . These findings underscore the potential of naphthalenes in treating infections caused by resistant pathogens.

Properties

Molecular Formula

C23H17NO2

Molecular Weight

339.4 g/mol

IUPAC Name

naphthalen-1-yl N,N-diphenylcarbamate

InChI

InChI=1S/C23H17NO2/c25-23(26-22-17-9-11-18-10-7-8-16-21(18)22)24(19-12-3-1-4-13-19)20-14-5-2-6-15-20/h1-17H

InChI Key

JEDBJEJNRGSCFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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